3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic aromatic compound with a molecular formula of C15H19N It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may interact with a variety of cellular targets.
Mode of Action
The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets in a manner that depends on the specific conditions of the reaction.
Biochemical Pathways
The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may have a variety of molecular and cellular effects.
Action Environment
It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various products depending on the nature of the selected oxidant . This suggests that environmental factors such as the presence of different oxidants may influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. The final step involves the alkylation of tetrahydrocarbazole to introduce the ethyl and methyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of selective crystallization and purification techniques is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives, depending on the electrophile used.
Scientific Research Applications
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A derivative with an amine group at position 1.
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A derivative with a methoxy group and a carboxylate ester.
Uniqueness
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAAOOSUXGCTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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